molecular formula C20H18N4O2 B2419670 5-(2,3-dihydro-1H-inden-5-yl)-1-(3-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1170972-48-1

5-(2,3-dihydro-1H-inden-5-yl)-1-(3-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2419670
CAS No.: 1170972-48-1
M. Wt: 346.39
InChI Key: QADSBWXIGOPAPN-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1H-inden-5-yl)-1-(3-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound with a unique structure that combines elements of indene, pyrrolo, and triazole rings

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-3-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-12-4-2-7-16(10-12)24-18-17(21-22-24)19(25)23(20(18)26)15-9-8-13-5-3-6-14(13)11-15/h2,4,7-11,17-18H,3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADSBWXIGOPAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3C(C(=O)N(C3=O)C4=CC5=C(CCC5)C=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1H-inden-5-yl)-1-(3-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the indene and triazole precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production. Quality control measures such as chromatography and spectroscopy are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1H-inden-5-yl)-1-(3-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the compound to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the compound, enhancing its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce halogens or other functional groups, modifying the compound’s properties.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[3,4-d][1,2,3]triazole compounds exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study : A synthesized derivative of the compound demonstrated cytotoxic effects against breast cancer cell lines in vitro. The mechanism involved apoptosis induction through the activation of caspases and modulation of cell cycle progression .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary tests have shown effectiveness against a range of bacteria and fungi.

  • Case Study : A series of experiments evaluated the antimicrobial efficacy of similar triazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of pyrrolo[3,4-d][1,2,3]triazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes.

  • Case Study : In vivo studies using animal models demonstrated that administration of these compounds reduced inflammation markers significantly compared to control groups .

Organic Electronics

The unique electronic properties of triazole-containing compounds make them suitable for applications in organic electronics.

  • Application Example : The compound can be incorporated into organic light-emitting diodes (OLEDs) due to its ability to act as an electron transport layer material. Its high thermal stability and electron mobility enhance device performance .

Photovoltaic Devices

The synthesis of novel materials for photovoltaic applications has been explored using pyrrolo[3,4-d][1,2,3]triazole derivatives.

  • Application Example : Research indicates that these compounds can improve charge separation and transport in solar cells when used as part of the active layer in organic photovoltaic devices .

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1H-inden-5-yl)-1-(3-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, either inhibiting or activating the target’s function. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1H-inden-5-yl)acetamide
  • 1H-Indene, 2,3-dihydro-2-methyl-
  • (2,3-dihydro-1H-inden-5-yl)(phenyl)methanol

Uniqueness

Compared to similar compounds, 5-(2,3-dihydro-1H-inden-5-yl)-1-(3-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione stands out due to its triazole ring, which imparts unique chemical and biological properties

Biological Activity

The compound 5-(2,3-dihydro-1H-inden-5-yl)-1-(3-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C18H18N4O2
  • Molecular Weight: 318.36 g/mol
  • IUPAC Name: this compound

Structural Features

The compound features a pyrrolo[3,4-d][1,2,3]triazole core which is known for its diverse biological activity. The presence of the indene moiety and the methylphenyl group contributes to its unique pharmacological properties.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. A study demonstrated that derivatives of pyrrolo[3,4-d][1,2,3]triazoles showed potent cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial strains and fungi. The exact mechanism remains under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has suggested that similar triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This could make them candidates for treating inflammatory diseases .

Study on Anticancer Properties

A notable study published in the Journal of Medicinal Chemistry explored various derivatives of pyrrolo[3,4-d][1,2,3]triazoles. Among these derivatives was our compound of interest. The study found that it exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) .

Antimicrobial Evaluation

In another research effort published in Pharmaceutical Biology, the antimicrobial activity was assessed using disk diffusion methods against Staphylococcus aureus and Candida albicans. The results indicated that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anti-inflammatory Mechanism Investigation

A recent article in Bioorganic & Medicinal Chemistry Letters detailed experiments where the compound was tested in a murine model of inflammation. Results showed significant reduction in edema and inflammatory markers compared to control groups .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing this compound?

The synthesis involves multi-step reactions, including cycloaddition and catalytic coupling. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Copper(I) catalysts (e.g., CuSO₄/Na ascorbate) are critical for azide-alkyne cycloaddition (Click chemistry) .
  • Temperature control : Reactions often proceed at 50–80°C to balance kinetics and side-product suppression .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity .

Example protocol :

StepReagents/ConditionsYieldReference
1CuSO₄, THF/H₂O, 50°C61%
2Pd(PPh₃)₄, toluene, 80°C45%

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemical ambiguities in the fused pyrrolo-triazole core .
  • HPLC-PDA : Assesses purity (>95% threshold for biological assays) .

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

Perform stability studies under:

  • pH gradients : Use buffered solutions (pH 2–10) to mimic physiological or storage conditions .
  • Thermal stress : TGA/DSC analysis to determine decomposition thresholds (e.g., >150°C) .
  • Light exposure : UV-vis spectroscopy monitors photodegradation kinetics .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to optimize reactivity .
  • MD simulations : Assess conformational stability in solvated environments (e.g., water, lipid bilayers) .

Case study : Halogen substituents (F, Cl) on aryl rings improve metabolic stability and target engagement, as shown in analogous pyrrolo-triazoles .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

  • Controlled replication : Standardize solvents, catalysts, and purification steps across labs .
  • Multivariate analysis : Use Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, temperature) .
  • Meta-analysis : Compare datasets from peer-reviewed studies to identify outliers or methodological biases .

Q. How can reaction mechanisms for key synthetic steps (e.g., triazole formation) be elucidated?

  • Kinetic studies : Monitor intermediate formation via in situ IR or NMR spectroscopy .
  • Isotopic labeling : Use ¹⁵N-labeled azides to trace nitrogen incorporation in the triazole ring .
  • Theoretical studies : Apply quantum mechanical calculations (e.g., DFT) to map transition states .

Q. What methodologies establish structure-activity relationships (SAR) for this compound class?

  • Analog synthesis : Systematically vary substituents (e.g., methyl, methoxy, halogens) on the indenyl or phenyl groups .
  • In vitro assays : Test analogs against disease-relevant targets (e.g., enzyme inhibition, cell viability) .
  • Pharmacophore mapping : Identify critical structural motifs using 3D-QSAR models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC₅₀ protocols) .
  • Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity .
  • Data normalization : Express results relative to positive/negative controls to minimize inter-lab variability .

Methodological Tools for Advanced Research

Q. What role do AI-driven platforms play in optimizing reaction conditions?

  • ICReDD’s approach : Combines quantum chemical calculations and machine learning to predict optimal catalysts/solvents .
  • COMSOL Multiphysics : Simulates heat/mass transfer in reactors to scale up synthesis .

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